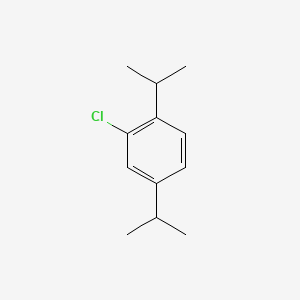
1-Chloro-2,5-diisopropylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2,5-diisopropylbenzene is an organic compound with the molecular formula C₁₂H₁₇Cl. It is a derivative of benzene, where two isopropyl groups and one chlorine atom are substituted on the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-2,5-diisopropylbenzene can be synthesized through the alkylation of benzene or isopropylbenzene with propylene. The reaction is typically catalyzed by Lewis acids such as aluminum trichloride. The general reaction is as follows: [ \text{C}_6\text{H}_6 + \text{CH}_3\text{CH}=\text{CH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}(\text{CH}_3)_2 ] [ \text{C}_6\text{H}_5\text{CH}(\text{CH}_3)_2 + \text{CH}_3\text{CH}=\text{CH}_2 \rightarrow \text{C}_6\text{H}_4(\text{CH}(\text{CH}_3)_2)_2 ] The chlorination of 2,5-diisopropylbenzene can then be achieved using chlorine gas under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2,5-diisopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The isopropyl groups can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, forming 2,5-diisopropylbenzene.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Major Products Formed:
- Substitution reactions yield compounds like 2,5-diisopropylphenol.
- Oxidation reactions produce 2,5-diisopropylbenzene-1,4-diol.
- Reduction reactions result in 2,5-diisopropylbenzene .
Aplicaciones Científicas De Investigación
1-Chloro-2,5-diisopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes
Mecanismo De Acción
The mechanism of action of 1-Chloro-2,5-diisopropylbenzene involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and isopropyl groups influence the compound’s reactivity and binding affinity. The pathways involved include nucleophilic substitution and electrophilic aromatic substitution, which are crucial for its biological and chemical activities .
Comparación Con Compuestos Similares
1-Chloro-2,5-diisopropylbenzene can be compared with other diisopropylbenzene derivatives:
- 1,2-Diisopropylbenzene
- 1,3-Diisopropylbenzene
- 1,4-Diisopropylbenzene
Uniqueness:
- The presence of a chlorine atom in this compound makes it more reactive in substitution reactions compared to its non-chlorinated counterparts.
- The position of the isopropyl groups (2,5-) provides steric hindrance, affecting its reactivity and interaction with other molecules .
Propiedades
Número CAS |
49841-53-4 |
|---|---|
Fórmula molecular |
C12H17Cl |
Peso molecular |
196.71 g/mol |
Nombre IUPAC |
2-chloro-1,4-di(propan-2-yl)benzene |
InChI |
InChI=1S/C12H17Cl/c1-8(2)10-5-6-11(9(3)4)12(13)7-10/h5-9H,1-4H3 |
Clave InChI |
DAQRAOORRPJOKE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C=C1)C(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



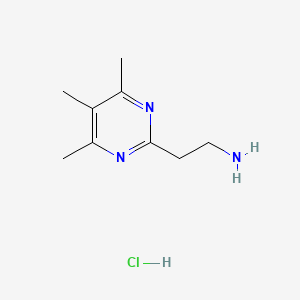
![1-(3,4-Dichlorophenyl)-3-(2-methylpropyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14169872.png)
![4-ethyl-5-[3-(4-methoxyphenyl)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14169880.png)
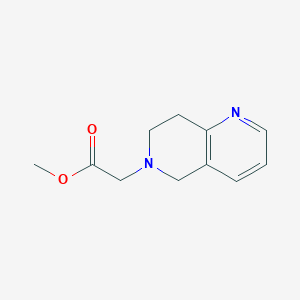
![Ethanamine, N-ethyl-N-[(ethylthio)methyl]-](/img/structure/B14169892.png)
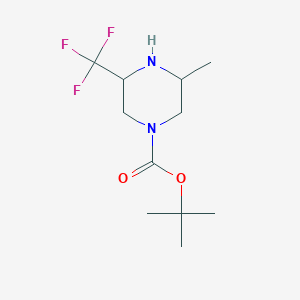
![9-Methoxy-5-phenyl-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B14169904.png)
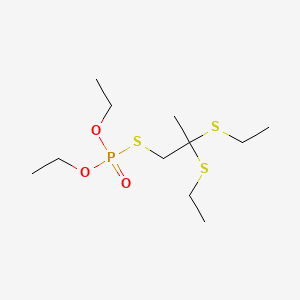

![2-Ethyl-3-[(4-methoxyphenyl)methyl]thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14169919.png)

![N-{3-acetyl-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-1H-indol-5-yl}-4-tert-butylbenzenesulfonamide](/img/structure/B14169922.png)

